5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
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Overview
Description
5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, 4-methoxybenzaldehyde, and hydrazine derivatives.
Formation of Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a chlorinating agent, such as phosphorus oxychloride, to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone
- 5-methoxy-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone
- 5-chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone
Uniqueness
5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and methylphenyl groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-4-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(17-2)10(13)7-14-15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNGEJCSSMFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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